C14H6BrClFN5S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C14H6BrClFN5S is a complex organic molecule that contains bromine, chlorine, fluorine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H6BrClFN5S typically involves multi-step organic reactions. The starting materials often include aromatic compounds that are functionalized with bromine, chlorine, fluorine, and nitrogen groups. The synthesis may involve:

Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the aromatic ring.

Nitration: Introduction of nitrogen groups.

Sulfonation: Introduction of sulfur groups.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:

Batch reactors: For controlled synthesis.

Continuous flow reactors: For large-scale production.

Chemical Reactions Analysis

Types of Reactions

C14H6BrClFN5S: can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another.

Addition: Addition of atoms or groups to the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nitrating agents.

Addition reagents: Hydrogen, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Addition: Formation of hydrogenated or halogenated products.

Scientific Research Applications

C14H6BrClFN5S: has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C14H6BrClFN5S involves its interaction with specific molecular targets and pathways. The compound may:

Bind to enzymes: Inhibit or activate enzymatic activity.

Interact with DNA: Affect gene expression and cellular functions.

Modulate signaling pathways: Influence cellular signaling and communication.

Comparison with Similar Compounds

C14H6BrClFN5S: can be compared with other similar compounds that contain halogens, nitrogen, and sulfur atoms. Some similar compounds include:

C14H6BrClFN5O: Contains an oxygen atom instead of sulfur.

C14H6BrClFN5Se: Contains a selenium atom instead of sulfur.

C14H6BrClFN5Te: Contains a tellurium atom instead of sulfur.

The uniqueness of This compound

Biological Activity

The compound C14H6BrClFN5S , with a molecular weight of 410.7 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : this compound

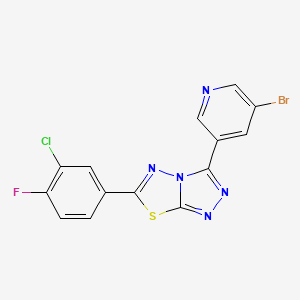

- IUPAC Name : 3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Canonical SMILES : C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their activity.

- DNA Interaction : It may influence gene expression and cellular functions through interaction with DNA.

- Modulation of Signaling Pathways : this compound can affect cellular signaling and communication pathways, which are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies focusing on similar halogenated compounds, antimicrobial activities against both Gram-positive and Gram-negative bacteria were observed.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Listeria monocytogenes | 30 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Preliminary results indicate that it possesses moderate antioxidant activity, comparable to known antioxidants like ascorbic acid.

| Assay Type | EC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 55.52 |

| ABTS Radical Scavenging | 48.30 |

These values suggest that the compound may help mitigate oxidative stress in biological systems .

Cytotoxicity Studies

While exploring the cytotoxic effects of this compound on human cell lines, it was noted that certain concentrations exhibited cytotoxic effects while others did not significantly impact cell viability.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Human Lymphocytes | >100 |

| HeLa Cells | 40 |

This indicates a selective toxicity profile that warrants further investigation for therapeutic applications .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of halogenated compounds similar to this compound found that it inhibited the growth of pathogenic bacteria effectively. The study employed disk diffusion methods to assess inhibition zones across different bacterial strains. -

Antioxidant Potential Analysis :

Another research effort utilized the DPPH assay to evaluate the antioxidant capacity of this compound. Results indicated a significant scavenging effect on free radicals, suggesting its potential role as an antioxidant agent in preventing oxidative damage . -

Cytotoxicity Assessment :

A detailed cytotoxicity assessment revealed differential effects on various human cell lines, highlighting the need for further studies to understand the compound's mechanism and therapeutic window better.

Properties

Molecular Formula |

C14H6BrClFN5S |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C14H6BrClFN5S/c15-9-3-8(5-18-6-9)12-19-20-14-22(12)21-13(23-14)7-1-2-11(17)10(16)4-7/h1-6H |

InChI Key |

FNOFOOICWHMIRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.